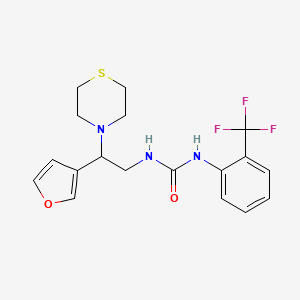
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea” appears to contain several functional groups including a furan ring, a thiourea group, and a trifluoromethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The thiourea group is similar to urea, but with a sulfur atom replacing the oxygen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, for example, is an aromatic ring which means it has a planar structure and a delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, furan is an aromatic compound and can undergo electrophilic aromatic substitution . The thiourea group could potentially act as a nucleophile in reactions.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea, focusing on six unique fields:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. The presence of the furan ring and trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. Researchers are exploring its use in developing new medications for various diseases, including cancer and infectious diseases, due to its potential to interact with biological targets effectively .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science .
Material Science
The compound’s unique properties make it a candidate for developing new materials with specific characteristics. Researchers are investigating its use in creating polymers and other materials with enhanced thermal stability, mechanical strength, and chemical resistance. These materials could have applications in industries ranging from aerospace to electronics .
Catalysis
In the field of catalysis, this compound is being studied for its potential as a catalyst or catalyst precursor in various chemical reactions. Its structure allows it to facilitate reactions that are otherwise challenging, improving efficiency and selectivity. This can be particularly useful in industrial processes where catalysts play a crucial role in optimizing production .
Agricultural Chemistry
The compound is also being explored for its applications in agricultural chemistry. Its potential as a pesticide or herbicide is being investigated due to its ability to interact with biological systems in plants and pests. Developing new agrochemicals with improved efficacy and environmental safety is a key area of research .
Environmental Science
In environmental science, this compound is being studied for its potential to degrade pollutants or act as a sensor for detecting environmental contaminants. Its chemical properties make it suitable for applications in environmental monitoring and remediation, contributing to efforts to address pollution and protect ecosystems .
Propiedades
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(25)22-11-16(13-5-8-26-12-13)24-6-9-27-10-7-24/h1-5,8,12,16H,6-7,9-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADBCNMEADLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)

![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)
![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)
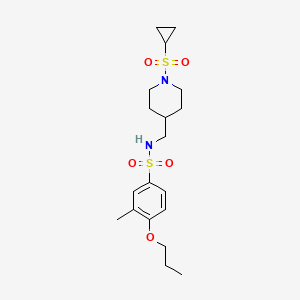

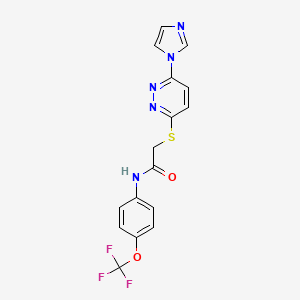
![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)
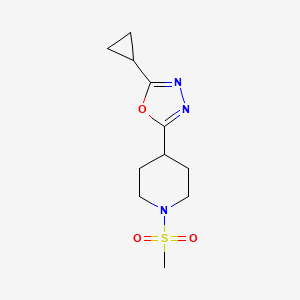
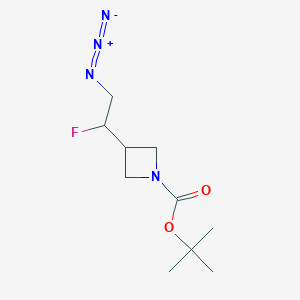
![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)
